1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is an organic compound that features an imidazole ring substituted with a 3-methoxybenzyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The primary target of 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids in the nervous system .
Mode of Action
This compound interacts with FAAH through a time-dependent and dose-dependent inhibitory activity . The compound’s interaction with FAAH is most likely irreversible or slowly reversible .
Biochemical Pathways
The inhibition of FAAH by this compound affects the endocannabinoid system . This system includes neuronal cannabinoid CB1 and peripheral cannabinoid CB2 receptors and their endogenous ligands . The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can modulate the release of other neurotransmitters .
Pharmacokinetics
The compound’s inhibitory activity on faah is dose-dependent, suggesting that it is absorbed and distributed in the body to interact with its target .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
Action Environment
Factors such as the concentration of the compound and the presence of other substances in the environment could potentially influence its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the 3-Methoxybenzyl Group: This step involves the alkylation of the imidazole ring with 3-methoxybenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution.
Major Products:
Oxidation: 1-(3-Hydroxybenzyl)-1H-imidazole-5-carboxylic acid.
Reduction: 1-(3-Methoxybenzyl)-1H-imidazole-5-methanol.
Substitution: Various halogenated derivatives of the imidazole ring.
Scientific Research Applications
1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid
- 1-(3-Hydroxybenzyl)-1H-imidazole-5-carboxylic acid
- 1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid
Comparison: 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of the 3-methoxybenzyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a compound of particular interest for specific applications.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(5-10)7-14-8-13-6-11(14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMHTPLKNNPHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.